2-(4-chloro-2-methylphenoxy)-N-(2-chloro-5-nitrophenyl)acetamide
Overview
Description
2-(4-chloro-2-methylphenoxy)-N-(2-chloro-5-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of chloro, methyl, and nitro functional groups attached to a phenoxy and phenyl ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(2-chloro-5-nitrophenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-methylphenol and 2-chloro-5-nitroaniline as the primary starting materials.
Formation of Phenoxy Acetate: 4-chloro-2-methylphenol is reacted with chloroacetyl chloride in the presence of a base such as pyridine to form 2-(4-chloro-2-methylphenoxy)acetyl chloride.
Amidation Reaction: The resulting 2-(4-chloro-2-methylphenoxy)acetyl chloride is then reacted with 2-chloro-5-nitroaniline in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N-(2-chloro-5-nitrophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) can reduce the nitro group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products
Substitution: Products may include derivatives with different substituents replacing the chloro groups.
Reduction: The major product is the corresponding amine derivative.
Oxidation: Products include carboxylic acids or aldehydes depending on the extent of oxidation.
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N-(2-chloro-5-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(2-chloro-5-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research, and further studies are needed to elucidate the detailed mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-2-methylphenoxy)-N-phenylacetamide
- 2-(4-chloro-2-methylphenoxy)-N-(2-chloro-4-nitrophenyl)acetamide
- 2-(4-chloro-2-methylphenoxy)-N-(2-bromo-5-nitrophenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(4-chloro-2-methylphenoxy)-N-(2-chloro-5-nitrophenyl)acetamide is unique due to the specific arrangement of chloro, methyl, and nitro groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(2-chloro-5-nitrophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O4/c1-9-6-10(16)2-5-14(9)23-8-15(20)18-13-7-11(19(21)22)3-4-12(13)17/h2-7H,8H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOBHRPDMWKORU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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